molecular formula C16H19N5O B2784131 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421509-26-3

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide

Numéro de catalogue: B2784131
Numéro CAS: 1421509-26-3
Poids moléculaire: 297.362
Clé InChI: MJRCIODPCAYLAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its ability to inhibit specific tyrosine kinases .

Analyse Des Réactions Chimiques

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cancer cell proliferation. For instance, the compound's structural analogs have shown promise in inhibiting the activity of certain kinases associated with leukemia treatment, such as imatinib .

Glycine Transporter Inhibition
Research has highlighted the compound's role as a selective inhibitor of glycine transporters (GlyT1). GlyT1 inhibitors are of significant interest due to their potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The compound's ability to modulate glycine levels in the brain could lead to novel treatment strategies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify modifications that enhance potency and selectivity against target proteins. The presence of the piperazine moiety has been shown to improve binding affinity and selectivity for specific receptors .

Modification Effect on Activity
Addition of methyl groupsIncreased lipophilicity
Variation in piperazine substituentsEnhanced receptor binding
Alteration of pyrimidine ringImproved selectivity against kinases

Neuropharmacology

The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its mechanism of action may involve modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies suggest that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects in animal models .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by MDPI, derivatives similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia cells, indicating potential for further development as an anticancer therapy .

Case Study 2: GlyT1 Inhibition
A recent publication detailed the synthesis and evaluation of this compound as a GlyT1 inhibitor. The compound exhibited a dose-dependent inhibition of glycine uptake in cultured neurons, supporting its candidacy for treating cognitive deficits associated with schizophrenia .

Comparaison Avec Des Composés Similaires

Activité Biologique

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC16H20N4O
Molecular Weight284.36 g/mol
Density1.291 g/cm³
Boiling Point509.3 °C at 760 mmHg
Flash Point261.8 °C

Synthesis

The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:

  • Cell Lines Tested :
    • K-562 (chronic myelogenous leukemia)
    • HL-60 (promyelocytic leukemia)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervix carcinoma)
    • A549 (lung carcinoma)

In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .

Kinase Inhibition

This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:

KinaseInhibition (%) at 10 nM
EGFR21% - 92%
HER-4Comparable to imatinib
VEGFR216% - 48%
PDGFRaUp to 77%

These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .

Case Studies

Several case studies have been documented that explore the efficacy of this compound in preclinical models:

  • Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.

Propriétés

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRCIODPCAYLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.